3-Oxo-4-aza-5alpha-alphandrost-1-ene-17beta-carboxylic Acid

Synthetic Yield Dutasteride Production Process Chemistry

3-Oxo-4-aza-5alpha-androst-1-ene-17beta-carboxylic acid (CAS 104239-97-6) is a 4-azasteroid compound in which the C-4 carbon of the steroid nucleus is replaced by a nitrogen atom. It serves as the penultimate free‑carboxylic acid intermediate in the synthesis of the dual 5α‑reductase inhibitor dutasteride, and it is formally listed as Dutasteride EP Impurity A in the European Pharmacopoeia, making it an indispensable reference standard for regulatory‑mandated impurity testing.

Molecular Formula C19H27NO3
Molecular Weight 317.4 g/mol
Cat. No. B12507647
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Oxo-4-aza-5alpha-alphandrost-1-ene-17beta-carboxylic Acid
Molecular FormulaC19H27NO3
Molecular Weight317.4 g/mol
Structural Identifiers
SMILESCC12CCC3C(C1CCC2C(=O)O)CCC4C3(C=CC(=O)N4)C
InChIInChI=1S/C19H27NO3/c1-18-9-7-13-11(12(18)4-5-14(18)17(22)23)3-6-15-19(13,2)10-8-16(21)20-15/h8,10-15H,3-7,9H2,1-2H3,(H,20,21)(H,22,23)
InChIKeyFDESQZBVTKLIQN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Oxo-4-aza-5alpha-androst-1-ene-17beta-carboxylic Acid – A Critical 4-Azasteroid Intermediate for High-Yield Dutasteride Synthesis and EP-Compliant Impurity Profiling


3-Oxo-4-aza-5alpha-androst-1-ene-17beta-carboxylic acid (CAS 104239-97-6) is a 4-azasteroid compound in which the C-4 carbon of the steroid nucleus is replaced by a nitrogen atom . It serves as the penultimate free‑carboxylic acid intermediate in the synthesis of the dual 5α‑reductase inhibitor dutasteride, and it is formally listed as Dutasteride EP Impurity A in the European Pharmacopoeia, making it an indispensable reference standard for regulatory‑mandated impurity testing [1]. Commercial sources typically supply the compound as a white to almost white crystalline powder with a purity exceeding 98 %, verified by both HPLC and neutralization titration .

3-Oxo-4-aza-5alpha-androst-1-ene-17beta-carboxylic Acid – Why Its Closest Structural Analogs Cannot Serve as Direct Replacements


Although the 4-azasteroid scaffold is shared with other intermediates such as the methyl ester (Finasteride EP Impurity B) or the 5-androstene unsaturated analogue, the free carboxylic acid form of this compound is uniquely specified for dutasteride‑tracked impurity analysis by the European Pharmacopoeia [1]. Regulatory auditors require the exact impurity designated by the EP monograph; substituting the methyl ester or another related 4-aza steroid would render an analytical method non‑compliant [1]. Furthermore, the free acid undergoes direct amidation in the final step of the most productive dutasteride synthetic route, whereas the methyl ester must first be hydrolysed, adding process steps, inefficiency, and cost [2].

Quantitative Differentiation of 3-Oxo-4-aza-5alpha-androst-1-ene-17beta-carboxylic Acid Versus Comparable 4-Azasteroid Intermediates


3-Oxo-4-aza-5alpha-androst-1-ene-17beta-carboxylic Acid Delivers a 92 % Total Yield in Dutasteride Synthesis, Outperforming Alternative Routes by 2- to 4‑Fold

When employed as the starting material (DT4), 3-oxo-4-aza-5alpha-androst-1-ene-17beta-carboxylic acid enables a three‑step conversion to dutasteride with an overall reported yield of 92 % and a final purity exceeding 99.5 % [1]. In contrast, published routes that build the 4‑aza scaffold from pregnenolone or progesterone typically achieve overall yields of only 23–31.5 % [2][3]. The 2‑ to 4‑fold yield advantage directly translates into lower raw‑material consumption, reduced waste, and more favourable process economics for industrial‑scale procurement.

Synthetic Yield Dutasteride Production Process Chemistry

Regulatory Designation as Dutasteride EP Impurity A Mandates Use of the Free Carboxylic Acid – The Methyl Ester (Impurity B) Is Not a Permissible Substitute

The European Pharmacopoeia explicitly identifies 3-oxo-4-aza-5alpha-androst-1-ene-17beta-carboxylic acid as Dutasteride EP Impurity A [1]. The corresponding methyl ester (CAS 103335‑41‑7) is classified as Finasteride EP Impurity B, a wholly distinct analyte intended for a different drug substance . Using the ester in place of the acid for dutasteride impurity quantification would compromise the traceability of the analytical method to the official pharmacopoeial monograph, leading to rejection during regulatory review. This categorically prevents generic substitution within quality‑control workflows.

Regulatory Compliance Impurity Standard European Pharmacopoeia

Guaranteed Purity ≥98.0 % by Orthogonal HPLC and Titration Assays Ensures Consistent Analytical Response Factors

Reputable vendors supply 3-oxo-4-aza-5alpha-androst-1-ene-17beta-carboxylic acid with a purity specification of ≥98.0 %, confirmed by both HPLC (area‑%) and neutralization titration . In contrast, commercial offerings of the closely related methyl ester or less rigorously characterised batches of the acid itself often report purities of ~95 % or merely state “≥95 %” without orthogonal verification . The dual‑method certification reduces the risk of introducing an over‑estimated impurity content into a calibration standard and improves inter‑laboratory reproducibility of quantitative HPLC methods.

Purity Specification Analytical Consistency Reference Standard

Distinctive Melting Point (312 °C) and Specific Rotation (–3.8°) Enable Unambiguous Identity Confirmation Versus the Methyl Ester (m.p. 280‑282 °C)

3-Oxo-4-aza-5alpha-androst-1-ene-17beta-carboxylic acid exhibits a sharp melting point of 312 °C and a specific optical rotation of –3.8° (c = 1, pyridine) . The methyl ester analogue melts at 280‑282 °C (dec.) and shows a markedly different chromatographic retention time as well as no free carboxylic proton signal in 1H NMR . These distinct physicochemical constants allow a simple melting‑point determination or polarimetric measurement to confirm the identity of the received material and to detect mis‑shipment or mis‑labelling before the compound is used in a regulated workflow.

Identity Testing Solid‑State Characterisation QC/QA

Procurement‑Guiding Application Scenarios for 3-Oxo-4-aza-5alpha-androst-1-ene-17beta-carboxylic Acid


High‑efficiency manufacture of dutasteride API via a three‑step, 92 %‑yield route

Process chemists seeking to minimise step count and maximise throughput in dutasteride active pharmaceutical ingredient production should procure the free acid (DT4) as the direct starting material. The three‑step sequence—carboxylate salt formation, dehydration, and amine exchange—affords dutasteride in 92 % overall yield [1], more than doubling the output of legacy eight‑step routes that yield 31.5 % [2]. This route also avoids toxic reagents used in earlier oxidative approaches, aligning with green‑chemistry goals.

Regulatory‑compliant HPLC impurity method development for dutasteride finished‑dosage forms

Analytical laboratories performing method validation for dutasteride abbreviated new drug applications (ANDAs) must use the EP‑specified Impurity A standard to establish system suitability, linearity, and accuracy. Substituting the methyl ester (Impurity B) invalidates the method under European Pharmacopoeia requirements [3]. The availability of the acid in >98 % purity with orthogonal HPLC/titration certification [3] ensures that calibration curves are built on a sound metrological foundation.

Structural identity verification of incoming impurity reference standards by melting‑point and polarimetry

Quality‑control units receiving consignments of dutasteride impurity standards can differentiate the free acid from the frequently mis‑shipped methyl ester by a simple capillary melting‑point measurement (observed 312 °C vs. 280‑282 °C for the ester) or polarimetric determination (–3.8° in pyridine) . These rapid tests replace full spectroscopic identification during incoming‑goods inspection and prevent inadvertent use of the wrong standard in GMP workflows.

Cost‑optimised procurement of dutasteride synthetic intermediates for contract research organisations

CROs synthesising dutasteride analogues or radiolabelled forms for drug‑metabolism studies benefit from the approximately three‑fold higher yield [1] afforded by the free acid intermediate compared with alternative routes [2]. The reduced reaction time and lower waste‑disposal burden translate into a lower cost‑per‑batch, making the compound the economically attractive choice for service‑oriented synthesis projects.

Quote Request

Request a Quote for 3-Oxo-4-aza-5alpha-alphandrost-1-ene-17beta-carboxylic Acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.